N-(3,4-dichlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide
Description
N-(3,4-dichlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with dichlorophenyl, difluoromethoxy, and methoxy groups, which contribute to its distinct chemical behavior and reactivity.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2F2NO3/c1-22-13-6-8(2-5-12(13)23-15(18)19)14(21)20-9-3-4-10(16)11(17)7-9/h2-7,15H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZAESZHNJVTTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 3,4-dichloroaniline with 4-(difluoromethoxy)-3-methoxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Substitution Reactions: Subsequent steps may involve substitution reactions to introduce the difluoromethoxy and methoxy groups onto the benzene ring. These reactions often require specific reagents and catalysts to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted benzamides.
Scientific Research Applications
N-(3,4-dichlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.
Medicine: Research explores its potential as a pharmaceutical intermediate, with studies focusing on its biological activity and therapeutic potential.
Industry: The compound is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-4-methoxybenzamide
- N-(3,4-dichlorophenyl)-4-(trifluoromethoxy)-3-methoxybenzamide
- N-(3,4-dichlorophenyl)-4-(difluoromethoxy)-3-ethoxybenzamide
Uniqueness
N-(3,4-dichlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide is unique due to the presence of both difluoromethoxy and methoxy groups on the benzene ring, which impart distinct electronic and steric properties. These features influence its reactivity and interactions with biological targets, distinguishing it from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
